molecular formula C23H23N3O2S B11365765 4,6-dimethyl-2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylpyridine-3-carboxamide

4,6-dimethyl-2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylpyridine-3-carboxamide

Cat. No.: B11365765
M. Wt: 405.5 g/mol
InChI Key: MPFNXSWZVARNGD-UHFFFAOYSA-N
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Description

4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridine core: This can be achieved through a condensation reaction involving appropriate starting materials.

    Introduction of the carbamoyl group: This step involves the reaction of the pyridine derivative with 3-methylphenyl isocyanate under controlled conditions.

    Attachment of the sulfanyl group: This is done by reacting the intermediate with a suitable thiol compound.

    Final coupling: The final product is obtained by coupling the intermediate with N-phenylpyridine-3-carboxamide under specific reaction conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific solvents to enhance reaction efficiency.

Chemical Reactions Analysis

4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or alkoxides.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as amines and carboxylic acids.

Scientific Research Applications

4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE can be compared with similar compounds such as:

    4,6-DIMETHYL-2-PHENYLPYRIDINE-3-CARBOXAMIDE: This compound lacks the carbamoyl and sulfanyl groups, making it less reactive and potentially less biologically active.

    3-METHYLPHENYL CARBAMATE: This compound has a simpler structure and different reactivity, primarily used in different applications.

    N-PHENYLPYRIDINE-3-CARBOXAMIDE: Similar in structure but lacks the methyl and sulfanyl groups, affecting its chemical and biological properties.

The uniqueness of 4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE lies in its combination of functional groups, which confer specific reactivity and potential biological activities.

Properties

Molecular Formula

C23H23N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

4,6-dimethyl-2-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-N-phenylpyridine-3-carboxamide

InChI

InChI=1S/C23H23N3O2S/c1-15-8-7-11-19(12-15)25-20(27)14-29-23-21(16(2)13-17(3)24-23)22(28)26-18-9-5-4-6-10-18/h4-13H,14H2,1-3H3,(H,25,27)(H,26,28)

InChI Key

MPFNXSWZVARNGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=C(C(=CC(=N2)C)C)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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